Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol This compound is known for its unique spirocyclic structure, which includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: Similar structure but lacks the dimethyl substitution.
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: Contains a larger spiro ring system and additional functional groups.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Features a cyano group and a different spiro ring system.
Uniqueness
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure with dimethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1561284-14-7) is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthetic pathways, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H20O3, with a molecular weight of approximately 212.29 g/mol. Its spirocyclic structure allows for interesting conformational dynamics, which can influence its biological activity and interactions with other molecules .
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀O₃ |
Molecular Weight | 212.29 g/mol |
CAS Number | 1561284-14-7 |
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity.
Enzyme Interaction Studies
The interaction studies surrounding this compound focus on its binding affinity to various enzymes and receptors. The compound's carboxylate functional group is significant for its reactivity and potential applications in medicinal chemistry, particularly in modulating enzyme activities or receptor functions . Further research is required to elucidate the detailed mechanisms of action.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research on spirocyclic compounds has shown promising results:
- Antibacterial Activity : A study on structurally similar compounds demonstrated effective inhibition against various Gram-negative bacteria by targeting penicillin-binding proteins (PBPs) and beta-lactamases (BLAs) .
- Enzymatic Hydrolysis : Research indicates that compounds with similar functional groups undergo enzymatic hydrolysis that can enhance their bioavailability and therapeutic efficacy in vivo .
- Potential Applications : The structural characteristics of this compound suggest potential applications in drug development targeting bacterial resistance mechanisms and other therapeutic areas .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-5-6-8(2)9(12)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
ZQQPYUNJELPDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC(C2C)C |
Origin of Product |
United States |
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